molecular formula C17H17N3O2S B15105897 N-(4-methoxybenzyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

N-(4-methoxybenzyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B15105897
M. Wt: 327.4 g/mol
InChI Key: HGINBIYCFPXTRT-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a synthetic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a methoxybenzyl group, a pyrrole ring, and a thiazole ring, which contribute to its diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide typically involves multi-step reactionsThe final step involves the coupling of the methoxybenzyl group to the thiazole-pyrrole intermediate under mild conditions using catalysts such as MgI2 etherate .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of environmentally benign solvents and catalysts is preferred to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to reduced cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxybenzyl)-3-(1H-pyrrol-1-yl)-4-(p-tolyl)thiophene-2-carboxamide
  • 4-methoxybenzyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate

Uniqueness

N-(4-methoxybenzyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H17N3O2S

Molecular Weight

327.4 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C17H17N3O2S/c1-12-15(23-17(19-12)20-9-3-4-10-20)16(21)18-11-13-5-7-14(22-2)8-6-13/h3-10H,11H2,1-2H3,(H,18,21)

InChI Key

HGINBIYCFPXTRT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCC3=CC=C(C=C3)OC

Origin of Product

United States

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